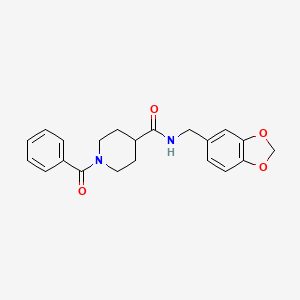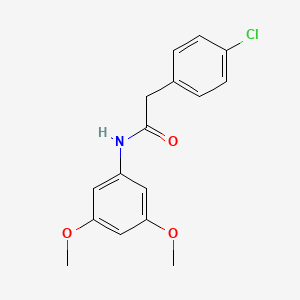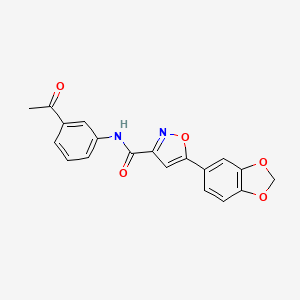![molecular formula C13H13NS3 B4775767 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4775767.png)
4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
説明
4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, also known as DTCQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. DTCQ belongs to the family of dithiolopyrrolones and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has also been shown to inhibit the activity of several kinases, including protein kinase C and cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been found to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that are involved in programmed cell death. 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Furthermore, 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been shown to modulate immune responses by regulating the production of cytokines, which are involved in inflammation and immune cell activation.
実験室実験の利点と制限
One of the main advantages of 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for cancer therapy. 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has also been found to have low toxicity in normal cells, which is a desirable characteristic for any potential therapeutic agent. However, one of the main limitations of 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has not yet been extensively studied in animal models, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for research on 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, including its use as a potential therapeutic agent for various diseases, including cancer, viral infections, and fungal infections. One promising area of research is the development of new formulations of 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione that improve its solubility and bioavailability. Furthermore, the development of new analogs of 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione with improved potency and selectivity could lead to the discovery of new therapeutic agents with even greater potential for treating cancer and other diseases.
Conclusion:
In conclusion, 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a promising compound with a wide range of potential therapeutic applications. Its potent cytotoxic activity against cancer cells, antiviral and antifungal properties, and ability to modulate immune responses make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
科学的研究の応用
4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, antiviral agent, and antifungal agent. Several studies have shown that 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has also been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus.
特性
IUPAC Name |
4,4,5-trimethyldithiolo[3,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS3/c1-13(2)11-10(12(15)17-16-11)8-6-4-5-7-9(8)14(13)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVHGJGCDWMJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5-Trimethyldithiolo[3,4-c]quinoline-1-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-isopropoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4775690.png)


![1-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4775703.png)
![3-{[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4775711.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4775719.png)

![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4775734.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4775742.png)

![1,3-dimethyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775749.png)
![methyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B4775779.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea](/img/structure/B4775795.png)